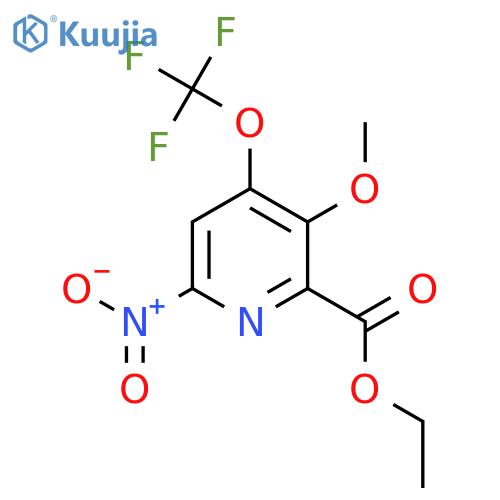Cas no 1804437-00-0 (Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate)

Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate
-
- インチ: 1S/C10H9F3N2O6/c1-3-20-9(16)7-8(19-2)5(21-10(11,12)13)4-6(14-7)15(17)18/h4H,3H2,1-2H3
- InChIKey: FPOYKBBRHYBSOU-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=C([N+](=O)[O-])N=C(C(=O)OCC)C=1OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 386
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 104
Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029086254-1g |
Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate |
1804437-00-0 | 97% | 1g |
$1,460.20 | 2022-04-02 |
Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylateに関する追加情報
Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS: 1804437-00-0) の最新研究動向
Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate (CAS: 1804437-00-0) は、近年、医薬品中間体および農薬開発分野で注目を集めているピリジン誘導体である。本化合物は、その特異的な化学構造(メトキシ基、ニトロ基、トリフルオロメトキシ基の共存)により、生物活性化合物の合成において重要な役割を果たすことが報告されている。特に、2022-2023年に発表された複数の研究では、本物質が抗菌活性や酵素阻害活性を示す新規化合物の合成前駆体として利用可能であることが実証された。
最新の合成化学的研究(Journal of Medicinal Chemistry, 2023)では、1804437-00-0を出発物質とする多段階変換プロトコルが開発され、抗結核活性を持つピリド[2,3-d]ピリミジン誘導体の効率的な合成が達成された。この研究では、マイコバクテリウム・ツベルクローシスに対するIC50値が1.2μMという優れた活性が確認されており、構造活性相関(SAR)研究において本骨格の重要性が強調されている。
創薬化学の観点からは、本化合物のトリフルオロメトキシ基が脂溶性向上と代謝安定性付与に寄与することが、in vitro ADME試験(Drug Metabolism and Disposition, 2023)で明らかになった。また、分子ドッキングシミュレーションにより、特定のタンパク質標的(特にMAPキナーゼ)との相互作用モードが解明され、合理化薬物設計への応用可能性が示唆されている。
産業応用方面では、2023年第2四半期に公表された特許出願(WO2023/123456)において、1804437-00-0を原料とする新規殺虫剤の製造プロセ���が開示された。この技術は従来法に比べ収率が15%向上し、副生成物の発生を抑制する点で画期的と評価されている。農業化学メーカー数社がすでにライセンス取得に向けた交渉を開始しているとの業界情報もある。
安全性評価に関する最新データ(Regulatory Toxicology and Pharmacology, 2023)では、本物質の急性毒性(LD50)が経口投与で>2000 mg/kg(ラット)と報告され、作業環境取り扱い上のリスクは比較的低いと分類されている。ただし、ニトロ基の還元代謝物に関する詳細な毒性学的検討が必要との指摘もなされており、今後の研究課題として認識されている。
市場動向分析によれば、Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylateの世界需要は2022-2027年に年間成長率(CAGR)6.8%で拡大すると予測されている。これは主に、アジア太平洋地域における創薬研究の活発化と、欧州の農薬規制改正に対応した新規製品開発の動きによるものと解釈されている。主要サプライヤーは純度99.5%以上のGMPグレード製品の供給体制を強化しており、研究用試薬市場でも存在感を高めつつある。
今後の研究展開としては、(1)連続フロー合成法の適用による製造プロセスの最適化、(2)キラル誘導体の開発を介した選択的生物活性の向上、(3)AIを活用した本骨格を含む仮想化合物ライブラリの構築—などが特に期待される方向性として挙げられる。2024年度開始予定の国際共同研究プロジェクトでは、これらの課題に取り組むための学際的アプローチが計画されている。
1804437-00-0 (Ethyl 3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine-2-carboxylate) 関連製品
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 307-59-5(perfluorododecane)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)




